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8-Azidoadenosine 5'-monophosphate -

8-Azidoadenosine 5'-monophosphate

Catalog Number: EVT-1586927
CAS Number:
Molecular Formula: C10H13N8O7P
Molecular Weight: 388.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Azidoadenosine 5'-monophosphate is a photoreactive analog of adenosine 5'-monophosphate, characterized by the presence of an azido group at the 8-position of the adenine ring. This compound serves as a useful tool in biochemical research, particularly in studies involving cyclic adenosine monophosphate signaling pathways and protein interactions. The azido group allows for selective labeling and cross-linking with proteins, facilitating the investigation of molecular mechanisms within cells.

Source and Classification

8-Azidoadenosine 5'-monophosphate is classified as a nucleotide analog. It is synthesized from adenosine 5'-monophosphate through various chemical reactions that introduce the azido group. This compound is primarily utilized in molecular biology and biochemistry for its ability to interact with cyclic adenosine monophosphate-binding proteins and other cellular components.

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-azidoadenosine 5'-monophosphate typically involves the following steps:

  1. Starting Material: The process begins with adenosine 5'-monophosphate as the starting material.
  2. Introduction of Azido Group: The azido group is introduced through a nucleophilic substitution reaction or by using azidation reagents such as sodium azide.
  3. Purification: The product is purified using techniques such as chromatography to isolate the desired compound from side products.

For example, one method involves treating adenosine 5'-monophosphate with a suitable azidating agent under controlled conditions to ensure selective substitution at the 8-position without affecting other functional groups .

Molecular Structure Analysis

Structure and Data

The molecular formula for 8-azidoadenosine 5'-monophosphate is C10H12N5O6P. Its structure features:

  • Adenine Base: The purine ring system characteristic of adenine.
  • Ribose Sugar: A ribose sugar moiety linked to the adenine base.
  • Phosphate Group: A phosphate group attached to the 5' position of the ribose.
  • Azido Group: The azido group (-N3) is attached at the 8-position of the adenine ring.

The presence of the azido group provides unique photochemical properties, enabling it to participate in photoaffinity labeling experiments .

Chemical Reactions Analysis

Reactions and Technical Details

8-Azidoadenosine 5'-monophosphate can undergo several chemical reactions:

  1. Photolysis: Upon exposure to UV light, the azido group can undergo homolytic cleavage, generating reactive nitrene species that can covalently bond to nearby proteins or nucleic acids.
  2. Cross-Linking: This property is exploited in photoaffinity labeling, allowing researchers to study protein interactions by covalently linking proteins that bind to cyclic adenosine monophosphate or its analogs.
  3. Enzymatic Reactions: It can serve as a substrate for enzymes that normally act on adenosine 5'-monophosphate, providing insights into enzyme mechanisms and substrate specificity .
Mechanism of Action

Process and Data

The mechanism of action of 8-azidoadenosine 5'-monophosphate primarily involves its role as a photoaffinity label:

  1. Binding: The compound binds to cyclic adenosine monophosphate-dependent proteins within cells.
  2. Activation by Light: When exposed to UV light, the azido group activates, leading to covalent bonding with nearby amino acids in target proteins.
  3. Analysis of Interactions: This covalent modification allows for subsequent identification and characterization of protein interactions involved in cyclic adenosine monophosphate signaling pathways .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 327.2 g/mol.
  • Solubility: Soluble in water due to its polar phosphate group.
  • Stability: Sensitive to light; should be stored in dark conditions to prevent premature activation.
  • Reactivity: Exhibits reactivity under UV light, making it useful for labeling experiments.

These properties make 8-azidoadenosine 5'-monophosphate a versatile tool in biochemical research .

Applications

Scientific Uses

8-Azidoadenosine 5'-monophosphate has several applications in scientific research:

  1. Photoaffinity Labeling: Used extensively in studies to identify binding partners of cyclic adenosine monophosphate-dependent proteins.
  2. Signal Transduction Studies: Helps elucidate mechanisms of signal transduction involving cyclic adenosine monophosphate.
  3. Enzyme Mechanism Investigations: Serves as a substrate for studying enzyme kinetics and mechanisms related to nucleotide metabolism.
Synthetic Strategies and Functionalization of 8-Azidoadenosine 5'-Monophosphate

Design Principles for Azido-Modified Nucleotide Analogues

The strategic placement of an azido group (-N₃) at the C8 position of the adenine ring in adenosine 5'-monophosphate (AMP) constitutes the core design principle behind 8-azidoadenosine 5'-monophosphate (8-azido-AMP). This modification preserves the fundamental phosphate-ribose-adenine architecture essential for molecular recognition by enzymes and receptors, while introducing unique photochemical and bioconjugation capabilities. The C8 position is sterically accessible and electronically favorable, allowing azido incorporation without complete loss of binding affinity to AMP-interacting proteins. Crucially, this substitution forces the nucleobase into a syn conformation (contrasting with the natural anti conformation), which can be exploited to study conformation-specific binding events in nucleotide-dependent enzymes [9]. The azido group remains chemically inert in ambient light but forms a highly reactive nitrene radical upon UV irradiation (~254–300 nm), enabling covalent crosslinking with proximal biomolecules. This molecular design balances biological recognizability (retaining critical hydrogen-bonding faces) with photoreactive functionality, making 8-azido-AMP a versatile probe for allosteric sites, nucleotide-binding pockets, and catalytic centers [1] [9].

Table 1: Characterization Techniques for 8-Azido-AMP Validation

TechniqueKey ParametersFunctional Insights
UV-Vis Spectroscopyλₘₐₓ = 281 nm (ε = 13.3 L mmol⁻¹ cm⁻¹)Confirms electronic structure modifications
Thin Layer ChromatographyRf = 0.16 (1M ammonium acetate/95% ethanol)Verifies purity and distinguishes from precursors
Fluorescence SpectroscopyNon-emissive (pre-photolysis)Baseline for monitoring photoreaction products
IR SpectroscopyCharacteristic N₃ stretch at ~2100 cm⁻¹Direct confirmation of azido group presence
Proton NMR SpectroscopyH2 signal downfield shiftReveals electronic perturbation from C8 azido

Enzymatic Synthesis and Radiolabeling Techniques

Enzymatic strategies enable efficient synthesis and site-specific incorporation of 8-azido-AMP into complex biomolecules, circumventing challenges in chemical synthesis. Poly(A) polymerase (PAP) catalyzes the 3'-end labeling of RNA using 8-azido-ATP as a substrate, yielding azide-functionalized RNA for subsequent conjugation or crosslinking studies [8]. This approach exploits the enzyme's ability to accept modified nucleotides while maintaining regioselectivity. For radiolabeled tracer applications, enzymatic conversion of 8-azido-[2-³H]cAMP to 8-azido-[2-³H]AMP is achieved using cAMP phosphodiesterase. The protocol involves:

  • Incubation of 8-azido-[2-³H]cAMP with phosphodiesterase (0.1 unit) in Tris/HCl buffer (pH 7.5) at 30°C.
  • Sequential enzyme addition to ensure complete conversion.
  • Purification by thin-layer chromatography (TLC) using 1M ammonium acetate/95% ethanol (30:75), where 8-azido-AMP exhibits Rf = 0.16.
  • Elution with ammonium bicarbonate and lyophilization [9].The resulting 8-azido-[2-³H]AMP (specific activity: 21,000 cpm/nmol) serves as a high-sensitivity probe for quantitative binding studies. Enzymatic synthesis ensures chirality preservation and avoids harsh conditions that might degrade the azido group, providing radiochemically pure product suitable for photoaffinity labeling experiments targeting AMP-binding sites [9].

Click Chemistry Applications for Bioconjugation and Labeling

8-Azido-AMP serves as a pivotal reagent in bioorthogonal "click" chemistry, particularly copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), enabling efficient bioconjugation without cytotoxic catalysts. The azido group reacts with strained cyclooctynes (e.g., dibenzylcyclooctyne (DBCO), monofluorocyclooctyne) in aqueous media at ambient temperature, forming stable triazole adducts. Key applications include:

  • Fluorescent Tagging: SPAAC with cyclooctyne-fluorophore conjugates (e.g., DBCO-Cy5) generates fluorescent 8-triazolyl-AMP derivatives. Remarkably, the triazole adduct itself exhibits intrinsic fluorescence ("light-up" property), enabling direct cellular imaging without additional fluorophores. This allows real-time tracking of nucleotide localization in living MCF-7 cancer cells via fluorescence lifetime imaging microscopy (FLIM) [6].
  • Affinity Probe Assembly: Conjugation with biotin-DBCO creates biotinylated 8-azido-AMP derivatives for streptavidin-based pulldown assays. This facilitates isolation and proteomic analysis of AMP-binding proteins from complex cellular lysates.
  • Kinetic Advantages: Reactions with fused cyclopropyl cyclooctyne proceed quantitatively within 3 hours in aqueous acetonitrile, demonstrating superior kinetics compared to aliphatic cyclooctynes [6]. The bioorthogonality of SPAAC allows labeling in live cells, as evidenced by studies tracking 8-azido-ATP metabolism without disrupting endogenous pathways [6] [8].

Table 2: Click Chemistry Kinetics of 8-Azido-Purines with Cyclooctynes

Cyclooctyne ReagentReaction Time (aq. 25°C)Product YieldApplication
Dibenzylcyclooctyne (DBCO)< 5 minQuantitativeBiotinylation, NHS conjugation
Fused Cyclopropyl Cyclooctyne3 hQuantitativeFluorescent triazole formation
Monofluorocyclooctyne15 min>95%Live-cell imaging probes

Photoreactive Properties in Affinity Probe Development

The photochemistry of 8-azido-AMP underpins its utility as a photoaffinity labeling (PAL) reagent for mapping nucleotide-protein interactions. Upon UV irradiation (265–300 nm), the azido group undergoes photolysis to generate a singlet nitrene species, which inserts into C-H, N-H, or O-H bonds of proximal amino acid residues, forming covalent adducts. This enables irreversible capture of transient enzyme-ligand complexes:

  • Glycogen Phosphorylase Studies: 8-Azido-AMP mimics AMP's allosteric activation of glycogen phosphorylase (EC 2.4.1.1), with comparable pH dependence and activation magnitude. Photolysis causes irreversible incorporation into phosphorylase a, labeling the AMP allosteric site. Competition experiments confirm specificity: pre-incubation with AMP reduces 8-azido-AMP incorporation by >90%, demonstrating site-selective labeling. Quantitatively, 3–5% of available AMP sites are covalently modified under standard photolysis conditions [2].
  • Fructose-1,6-Bisphosphatase (FBPase) Inhibition: 8-Azido-AMP acts as an allosteric inhibitor of pig kidney FBPase, mirroring AMP's function. Photoactivation of 8-azido-[¹⁴C]AMP results in time-dependent inactivation, with incorporation of 1 mol reagent per enzyme subunit (3.7 mol/mol tetramer) correlating linearly with activity loss. This stoichiometry confirms labeling of the regulatory AMP site [3].
  • Target Identification: In E. coli biodegradative threonine dehydratase, 8-azido-AMP photolabeling inactivates the enzyme with incorporation of 1 mol per tetramer. Gel filtration studies reveal that unlike AMP (which induces tetramerization), 8-azido-AMP stabilizes the dimeric form, illustrating how PAL probes can capture distinct conformational states [9].

Table 3: Photolabeling Efficiency of 8-Azido-AMP in Enzymatic Systems

Enzyme TargetFunction of Native AMP8-Azido-AMP Incorporation (mol/mol protein)Biological Consequence
Glycogen Phosphorylase aAllosteric activator0.03–0.05 (per subunit)Irreversible activation retention
Fructose-1,6-BisphosphataseAllosteric inhibitor1.0 (per subunit)Complete inactivation
E. coli Threonine DehydrataseAllosteric activator1.0 (per tetramer)Inactivation & dimer stabilization
AMP-Activated Protein Kinase (AMPK)Allosteric regulatorSelective γ-subunit labelingPartial activation (25% of AMP)

Properties

Product Name

8-Azidoadenosine 5'-monophosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C10H13N8O7P

Molecular Weight

388.23 g/mol

InChI

InChI=1S/C10H13N8O7P/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(25-9)1-24-26(21,22)23/h2-3,5-6,9,19-20H,1H2,(H2,11,13,14)(H2,21,22,23)/t3-,5-,6-,9-/m1/s1

InChI Key

DHPCYOPKNHVUPP-UUOKFMHZSA-N

Synonyms

8-azidoadenosine 5'-monophosphate

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

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